B1575954 Rs-AFP1

Rs-AFP1

Cat. No.: B1575954
Attention: For research use only. Not for human or veterinary use.
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Description

Rs-AFP1 (Raphanus sativus Antifungal Protein 1) is a plant defensin isolated from the seeds of radish (Raphanus sativus) . This small, cationic peptide consists of 51 amino acids and possesses a compact, three-dimensional structure stabilized by four disulfide bridges, forming a cysteine-stabilized αβ (CSαβ) motif . Its structure comprises a single α-helix (from Asn18 to Leu28) and a triple-stranded, antiparallel β-sheet, which contributes to its high stability . This compound exhibits potent in vitro antifungal activity against a broad spectrum of filamentous fungi . Its mechanism of action is non-enzymatic and involves a specific, electrostatic interaction with components of the fungal membrane . This interaction is thought to initiate a signaling cascade within fungal cells, leading to growth inhibition; the activity of this compound is strongly antagonized by cations . This protein is a key model in studying plant innate immunity. It is constitutively expressed in seeds, where it is localized in the cell wall, and is systemically induced in leaves upon fungal infection . Research on this compound and its more potent homolog Rs-AFP2 has shown that these defensins can synergize with conventional antifungals like caspofungin against Candida albicans biofilms, highlighting their potential in combination therapies . This product is supplied for research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

bioactivity

Fungi,

sequence

QKLCERPSGTWSGVCGNNNACKNQCINLEKARHGSCNYVFPAHKCICYFPC

Origin of Product

United States

Molecular Characteristics and Structural Biology of Rs Afp1

Primary Structure Analysis of Rs-AFP1

The primary structure of a protein, defined by its amino acid sequence, is fundamental to its function and three-dimensional conformation. Analysis of this compound's primary structure provides insights into its composition and evolutionary relationships.

Amino Acid Sequence Elucidation

This compound is a relatively small protein, consisting of 51 amino acid residues in its mature form. rcsb.orgrcsb.orgnih.govebi.ac.uk It is synthesized as a precursor protein of 80 amino acids, which includes a signal peptide (residues 1-29) that is cleaved to yield the mature peptide (residues 30-80). uniprot.orgtcdb.org The determined amino acid sequence of mature this compound is QKLCERPSGTWSGVCGNNNACKNQCINLEKARHGSCNYVFPAHKCICYFPC. ucc.ie The UniProt accession number P69241 corresponds to the this compound precursor protein. uniprot.orgtcdb.org

Sequence Homology and Divergence with Related Defensins

This compound is classified within the plant defensin (B1577277) family, a group of cysteine-rich antimicrobial peptides found across various plant species. rcsb.orgnih.govresearchgate.netresearchgate.netuq.edu.au Historically, some plant defensins, including those from radish, were initially referred to as γ-thionins, but subsequent structural analyses revealed a greater similarity to insect and mammalian defensins, leading to the adoption of the term "plant defensin". oup.com

This compound exhibits high sequence homology with other defensins, particularly Rs-AFP2, another antifungal protein found in radish seeds. uq.edu.auscienceopen.comgoogle.com These two isoforms differ by only two amino acid substitutions: a glutamic acid (E) at position 5 in this compound is replaced by a glutamine (Q) in Rs-AFP2, and an asparagine (N) at position 27 in this compound is replaced by an arginine (R) in Rs-AFP2 (using the mature protein numbering). google.com Despite this high degree of similarity (94% identity), these minor variations can lead to differences in biological activity. google.com Comparisons with defensins from other plant species typically reveal primary structure homology ranging from 55% to 70%. scienceopen.com

Cysteine Residue Conservation and Disulfide Bonding Pattern

A defining characteristic of this compound, and plant defensins in general, is their richness in cysteine residues. researchgate.netresearchgate.netnih.gov this compound contains eight cysteine residues. ucc.ie These residues are highly conserved among plant defensins and are crucial for forming intramolecular disulfide bonds that stabilize the protein's three-dimensional structure. researchgate.netnih.gov

In this compound, these eight cysteine residues form four disulfide bonds. ucc.ieresearchgate.net The specific disulfide connectivity has been determined as Cys4-Cys51, Cys15-Cys36, Cys21-Cys45, and Cys25-Cys47, based on the mature protein sequence numbering (1-51). rcsb.orgrcsb.orgnih.govuniprot.orgresearchgate.net This conserved pattern of cysteine residues and disulfide bonds contributes to the structural integrity and stability of this compound, a hallmark of the "cysteine stabilized alpha beta motif" found in many defensins. rcsb.orgrcsb.orgnih.gov

Three-Dimensional Solution Structure Elucidation of this compound

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

The three-dimensional solution structure of this compound was primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy. rcsb.orgrcsb.orgnih.govebi.ac.ukwwpdb.orgdbtindia.gov.in Early studies successfully applied 1H NMR data, specifically two-dimensional NMR experiments recorded at 500 MHz, to solve the structure in aqueous solution. rcsb.orgrcsb.orgnih.gov

The structure determination involved the use of techniques such as the DIANA/REDAC calculation protocols. rcsb.orgrcsb.orgnih.gov Experimental constraints derived from NMR data, including interproton distances obtained from Nuclear Overhauser Effect (NOE) cross-peaks, torsional constraints from vicinal interproton coupling constants, and stereospecific assignments of prochiral protons, were used to calculate the structure. rcsb.orgrcsb.orgnih.gov Refinement of the calculated structures through simulated annealing resulted in an ensemble of 20 low-energy structures representing the solution conformation of this compound. rcsb.orgrcsb.orgnih.gov The quality of these structures was assessed by metrics such as pairwise root-mean-square differences, reported as 1.35 ± 0.35 Å over the backbone heavy atoms and 2.11 ± 0.46 Å over all heavy atoms for the ensemble. rcsb.orgrcsb.orgnih.gov

Crystallographic Studies and Structural Models

The NMR structure of this compound reveals a compact globular fold characteristic of plant defensins and the cysteine-stabilized alpha-beta motif. rcsb.orgrcsb.orgnih.gov The structure consists of a single alpha-helix and a triple-stranded antiparallel beta-sheet. rcsb.orgrcsb.orgnih.gov The alpha-helix is located approximately between residues Asn18 and Leu28. rcsb.orgrcsb.orgnih.gov The beta-sheet is formed by three strands: beta 1 (residues Lys2-Arg6), beta 2 (residues His33-Tyr38), and beta 3 (residues His43-Pro50). rcsb.orgrcsb.orgnih.gov Two of the disulfide bonds (Cys21-Cys45 and Cys25-Cys47) connect the central strand of the beta-sheet to the alpha-helix, contributing significantly to the structural stability. rcsb.orgrcsb.orgnih.gov A type VIa beta-turn connects the second and third beta-strands. rcsb.orgrcsb.orgnih.govmdpi.com This defined three-dimensional arrangement of secondary structural elements stabilized by disulfide bonds is a conserved feature among plant defensins.

Table 1: Key Structural Features of this compound

FeatureDescription
Length (Mature Protein)51 amino acids rcsb.orgrcsb.orgnih.govebi.ac.uk
Cysteine Residues8 ucc.ie
Disulfide Bonds4 ucc.ieresearchgate.net
Disulfide ConnectivityCys4-Cys51, Cys15-Cys36, Cys21-Cys45, Cys25-Cys47 (Mature Numbering) rcsb.orgrcsb.orgnih.govuniprot.orgresearchgate.net
Secondary StructureOne alpha-helix, triple-stranded beta-sheet rcsb.orgrcsb.orgnih.gov
Structural MotifCysteine stabilized alpha beta motif rcsb.orgrcsb.orgnih.gov
PDB Accession (NMR)1AYJ rcsb.orgrcsb.orgebi.ac.ukresearchgate.netwwpdb.org

Identification of the Cysteine-Stabilized Alpha-Beta (CSαβ) Motif

The structure of this compound features the characteristics of the "cysteine stabilized alpha beta motif" (CSαβ). rcsb.orgnih.govrcsb.org This motif is a conserved structural fold found in various antimicrobial peptides across different kingdoms, including insect defensins, scorpion toxins, and some plant proteins. nih.govifremer.fr The CSαβ motif in plant defensins is formed by an alpha-helix and a triple-stranded antiparallel beta-sheet, stabilized by disulfide bonds. frontiersin.orgfrontiersin.orgresearchgate.net

Secondary Structural Elements (Alpha-Helix, Beta-Strands, Loops)

The molecule of this compound adopts a compact globular fold. rcsb.orgnih.gov Its secondary structure comprises an alpha-helix and a triple-stranded beta-sheet. rcsb.orgnih.govrcsb.org The alpha-helix spans residues from Asn18 to Leu28. rcsb.orgnih.govrcsb.org The triple-stranded beta-sheet consists of three strands: beta 1 (residues Lys2-Arg6), beta 2 (residues His33-Tyr38), and beta 3 (residues His43-Pro50). rcsb.orgnih.govrcsb.org

Structure-Function Relationship Investigations of this compound

Studies on this compound and other plant defensins have aimed to identify the structural determinants responsible for their biological activity, particularly antifungal effects.

Identification of Key Structural Regions for Activity (e.g., Gamma-Core Motif, Beta2-Beta3 Loop)

The gamma-core motif is considered a crucial region for the antifungal activity of many plant defensins, including this compound. nih.govfrontiersin.orgnih.gov This motif is composed of the β2 and β3 strands and the interposed loop (Lβ2β3). nih.govmdpi.com It is a conserved three-dimensional signature present in disulfide-containing antimicrobial peptides. ifremer.frnih.govfrontiersin.org The gamma-core motif consists of two antiparallel β-sheets connected by a short turn region. nih.gov

The region encompassing the β2-β3 loop has been suggested to play a role in binding to the fungal membrane. mdpi.comresearchgate.net Synthetic peptides derived from this region have shown antifungal activity. mdpi.comresearchgate.net

Role of Specific Amino Acid Residues and Charge Distribution in this compound Activity

Positively charged amino acids, particularly those located at loops and beta-sheet regions, are important for antifungal activity. nih.govfrontiersin.org The concave side of the type VI beta-turn from this compound was observed to be positively charged, suggesting that electrostatic interactions may be involved in its contact with fungal pathogens. nih.govnih.govfrontiersin.org

The net charge of this compound is reported to be +4, while that of Rs-AFP2 is +6. ucc.ie This higher net charge in Rs-AFP2, along with additional positively charged residues, might contribute to its increased antiyeast activity compared to this compound. ucc.ie

Oligomerization and its Functional Implications for this compound Activity

While the search results mention that the formation of dimers and/or oligomers in antimicrobial proteins has been proposed to disrupt biological membranes and that recent plant defensin structural studies suggest oligomerization may provide insights into membrane permeabilization jst.go.jp, specific detailed research findings on the oligomerization of this compound and its functional implications were not prominently featured in the provided search results.

Comparative Structural Analysis of this compound with Other Plant Defensins

This compound shares the characteristic cysteine-stabilized αβ-motif with other plant defensins. frontiersin.orgresearchgate.netnih.gov Despite this conserved structural fold, there can be variations in amino acid sequences and specific structural features among different plant defensins. frontiersin.orgresearchgate.net

A comparison of this compound with gamma-thionin, a plant defensin that lacks antifungal activity, has been made to understand the regions important for interaction with the fungal receptor. rcsb.orgnih.govrcsb.org

While this compound and Rs-AFP2 are highly homologous, differing by only two amino acid substitutions, Rs-AFP2 is generally more potent. mdpi.comnih.govscienceopen.com Structural comparisons via NMR analysis revealed that Rs-AFP2 also adopts the typical CSαβ motif, but no structural differences were found between the two peptides that could fully explain their differential antifungal potency. nih.gov The amino acid substitutions between this compound and Rs-AFP2 are located in the β1-helical and α-helical regions, and these substitutions lead to a higher total positive charge in Rs-AFP2. scienceopen.com

Comparative structural analysis with other plant defensins like Ah-AMP1 (from Aesculus hippocastanum) has been conducted to assign residues important for activity and specificity. nih.gov Homology models of other defensins have been created using this compound (PDB: 1AYJ) as a template, indicating its representative nature within the plant defensin family for structural studies. nih.govresearchgate.netfrontiersin.org

Biosynthesis and Regulation of Rs Afp1 Expression

Gene Cloning and Genomic Organization of Rs-AFP1

The investigation into the molecular basis of this compound began with the successful cloning of both its complementary DNA (cDNA) and the intron-containing genomic DNA. nih.govresearchgate.net This foundational work revealed that the gene encodes for an Rs-AFP preprotein. nih.gov The cDNA sequence for this compound (designated as SEQ ID NO: 19 in one study) specifies a preprotein structure, which includes a signal peptide sequence followed by the sequence for the mature, functional protein. google.com This organization is typical for proteins destined for secretion or transport into specific cellular compartments. The expression cassette of this compound has been successfully cloned between a Cauliflower Mosaic Virus (CaMV) 35S promoter and a CaMV 35S terminator, demonstrating its potential for expression in transgenic systems. ppjonline.org

The ability to clone the this compound gene has been instrumental in understanding its function and regulation. It allows for detailed analysis of its genetic structure and has enabled studies involving its transfer into other plants to enhance disease resistance. ppjonline.orgtaylorfrancis.comtsijournals.comagriculturejournals.cz

Transcriptional Regulation of this compound Gene Expression

The expression of the this compound gene is meticulously controlled, exhibiting both constitutive and inducible patterns depending on the plant organ and external stimuli.

This compound is most prominently found as a constitutively expressed protein in radish seeds. nih.govresearchgate.netnih.gov It is one of two homologous, 5-kDa cysteine-rich antifungal proteins, alongside Rs-AFP2, isolated from this organ. nih.govresearchgate.netresearchgate.net Analysis of gene expression has shown that transcripts of approximately 0.55 kb, which hybridize with an this compound cDNA probe, are present in near-mature and mature seeds. nih.govresearchgate.net In contrast, these transcripts and the corresponding protein are almost undetectable in the leaves of healthy, uninfected radish plants. nih.govresearchgate.net This seed-specific expression suggests a primary role in protecting the seed and the emerging seedling from soil-borne fungal pathogens.

While basal expression in vegetative tissues is low, the this compound gene is strongly and systemically induced in response to biotic stress, particularly fungal infection. nih.govresearchgate.net Following a localized fungal attack on radish leaves, both this compound transcripts and the protein itself accumulate to high levels throughout the plant. nih.govresearchgate.net The proteins induced in the leaves under these conditions, designated Rs-AFP3 and Rs-AFP4, are homologous to the seed-derived this compound and Rs-AFP2 and exhibit similar antifungal properties. nih.govresearchgate.netgoogle.comgoogle.com This inducible expression is a key component of the plant's systemic acquired resistance (SAR), providing a broad defense mechanism against invading pathogens. nih.gov The potential of this compound in conferring disease resistance has been explored by expressing it in transgenic plants, such as potatoes, to test for enhanced resistance against fungal diseases like Verticillium wilt. google.com

Table 1: Expression of this compound in Radish Tissues
TissueConditionExpression LevelReference
Mature SeedsBasalHigh nih.gov, researchgate.net
Healthy LeavesBasalBarely Detectable nih.gov, researchgate.net
LeavesFungal InfectionHigh (Systemic Accumulation) nih.gov, researchgate.net

Post-Translational Processing and Subcellular Localization of this compound

The journey from gene to functional protein involves several critical post-translational steps. The this compound gene is first transcribed and translated into a preprotein. nih.govgoogle.com This preprotein contains an N-terminal signal peptide, a characteristic feature of proteins targeted to the secretory pathway. google.commdpi.com This signal sequence is believed to act as a targeting signal for subcellular sorting. sun.ac.zasemanticscholar.org

This signal peptide directs the nascent protein into the endoplasmic reticulum, initiating its journey through the secretory pathway. mdpi.com Following this targeting, the signal peptide is cleaved off in a process known as post-translational proteolytic processing, yielding the mature this compound protein. sun.ac.za

Studies on the subcellular localization of this compound have revealed that the mature protein is found in the cell wall and is particularly abundant in the outer cell layers of seed organs. nih.govresearchgate.net This extracellular localization is crucial for its defensive function, as it forms a protective barrier at the primary point of contact for invading fungal pathogens. mdpi.com The targeting of this compound to the apoplast (the space outside the plasma membrane) positions it to act as a first line of defense against pathogens attempting to colonize plant tissues. semanticscholar.org

Signal Transduction Pathways Regulating this compound Gene Expression

The induction of this compound expression, especially in response to stress, is regulated by complex signal transduction pathways. These pathways act as communication networks within the plant, translating external stimuli into specific gene expression responses. The regulation of defensins like this compound is known to involve several key plant signaling molecules, including salicylic (B10762653) acid, ethylene (B1197577), and jasmonates. nih.govresearchgate.net These pathways can interact, creating a sophisticated network that allows the plant to fine-tune its defenses against different types of threats. researchgate.net The activation of these signaling cascades often involves a series of protein kinases, such as those in the MAP kinase pathway, which ultimately lead to the activation of transcription factors that control the expression of defense genes like this compound. researchgate.net

The jasmonate signaling pathway plays a particularly significant role in regulating the expression of plant defensins, including this compound. nih.gov Jasmonic acid and its derivatives, such as methyl jasmonate (MeJA), are plant hormones that are central to responses against wounding and necrotrophic pathogens. researchgate.netusp.br

Involvement of Ethylene Signaling Pathways

The expression of the plant defensin (B1577277) this compound is intricately linked to the ethylene signaling pathway. Research utilizing mutants of the model plant Arabidopsis thaliana has been instrumental in elucidating this connection. Studies have demonstrated that a functional ethylene signaling pathway is essential for the induction of plant defensins, as measured by using an antiserum specific to this compound. researchgate.netresearchgate.net

Key insights come from experiments with ethylene-insensitive mutants, such as ein2-1. In these mutants, which have a block in the ethylene signaling cascade, the induction of the defensin gene PDF1.2 (a homolog to this compound in Arabidopsis) is significantly compromised upon pathogen infection or treatment with signaling molecules. researchgate.netresearchgate.net For instance, when wild-type plants are challenged with the fungus Alternaria brassicicola, there is a marked increase in defensin protein levels. However, in ein2-1 mutant plants, this induction is abolished, indicating that the signal transduction pathway leading to defensin synthesis is dependent on the EIN2 protein, a central component of ethylene signaling. researchgate.netresearchgate.net

The ethylene signaling pathway involves a cascade of components, starting from ethylene receptors to downstream transcription factors like ETHYLENE INSENSITIVE 3 (EIN3) and ETHYLENE RESPONSE FACTOR1 (ERF1). numberanalytics.comnih.gov ERF1, in particular, has been identified as a key transcription factor that integrates signals from both ethylene and another phytohormone, jasmonic acid, to regulate the expression of defense genes, including plant defensins. nih.gov The requirement of a functional ethylene pathway highlights its critical role in mounting a defense response that includes the production of antimicrobial peptides like this compound.

Interplay and Synergism of Phytohormone Pathways in this compound Induction

The induction of this compound and its homologs is not governed by a single phytohormone pathway but rather by a complex interplay and synergistic action of multiple signaling cascades, most notably the ethylene (ET) and jasmonate (JA) pathways. researchgate.net Scientific evidence strongly indicates that the concomitant activation of both these pathways is required to achieve a robust induction of defensin genes like PDF1.2. researchgate.net

Experiments have shown that while application of methyl jasmonate (MeJA) or ethylene alone can induce low levels of defensin expression in wild-type plants, the simultaneous application of both hormones results in a potent, synergistic induction that is significantly greater than the sum of the individual treatments. researchgate.netnih.gov This synergistic relationship is crucial for the plant's defense response against certain pathogens.

The interdependence of these two pathways is further underscored by studies on hormone-insensitive mutants. As mentioned previously, ethylene-insensitive ein2-1 mutants fail to induce defensin expression. Similarly, jasmonate-insensitive mutants, such as coi1-1, are also unable to mount a defensin response upon pathogen attack or hormonal treatment. researchgate.netresearchgate.net Critically, the application of MeJA to ein2-1 mutants does not induce defensin expression, and likewise, ethylene treatment of coi1-1 mutants is ineffective. researchgate.net This demonstrates that a functional pathway for one hormone cannot compensate for a defect in the other; both must be active and perceive their respective signals to trigger defensin synthesis. researchgate.net

This has led to a model where the ethylene and jasmonate signaling pathways converge, likely at the level of transcription factors like ERF1, to co-regulate the expression of defense genes. nih.gov The necessity for this dual signaling ensures a finely tuned and potent defense activation only when specific stress conditions, which trigger both pathways, are met.

Table 1: Defensin Induction in Arabidopsis Mutants in Response to Various Treatments Defensin content was determined by ELISA using an anti-Rs-AFP1 antiserum.

Plant GenotypeTreatmentDefensin InductionReference
Wild-Type (Col-0)Alternaria brassicicolaStrong Induction researchgate.net
Wild-Type (Col-0)Methyl Jasmonate (MeJA)Induction researchgate.net
Wild-Type (Col-0)Ethylene (ET)Induction researchgate.net
Wild-Type (Col-0)MeJA + ETSynergistic Induction researchgate.net
Ethylene Insensitive (ein2-1)Alternaria brassicicolaNo Induction researchgate.net
Ethylene Insensitive (ein2-1)Methyl Jasmonate (MeJA)No Induction researchgate.net
Jasmonate Insensitive (coi1-1)Alternaria brassicicolaNo Induction researchgate.net
Jasmonate Insensitive (coi1-1)Ethylene (ET)No Induction researchgate.net

Biological Activities and Molecular Mechanisms of Action of Rs Afp1

Antifungal Activity Spectrum of Rs-AFP1

This compound exhibits a broad spectrum of antifungal activity, affecting various fungal species, including both phytopathogenic and non-phytopathogenic fungi. researchgate.netnih.govnih.gov

Efficacy Against Various Phytopathogenic Fungi

This compound has demonstrated efficacy against a range of plant pathogenic fungi. Studies have shown its inhibitory effects on species such as Fusarium graminearum and Pyricularia oryzae. nih.govnih.gov this compound was one of the first plant defensins to be extensively studied for its activity against phytopathogenic fungi. nih.govfrontiersin.org Its IC50 values against 20 different plant pathogenic fungi ranged from 0.08 to 5 µM, with the lowest IC50 observed against Pyricularia oryzae. nih.govfrontiersin.org this compound has also been shown to inhibit the growth of Verticillium dahliae. researchgate.net The efficacy of this compound can vary depending on the fungal species; for instance, it is more efficient against Fusarium oxysporum f. sp. pisi than against Fusarium oxysporum f. sp. lycopersici. mdpi.com

Here is a table summarizing some reported antifungal activities of this compound against phytopathogenic fungi:

Fungal SpeciesActivity/IC50 RangeCitation
Pyricularia oryzae0.08 - 5 µM (IC50) nih.govfrontiersin.org
Fusarium graminearumPotent inhibition nih.gov
Verticillium dahliaeInhibited growth researchgate.net
Fusarium oxysporum f. sp. pisiMore efficient mdpi.com
Fusarium oxysporum f. sp. lycopersiciLess efficient mdpi.com

Activity Against Non-Phytopathogenic Fungi (e.g., Food Spoilage Yeasts)

Beyond plant pathogens, this compound also shows activity against non-phytopathogenic fungi, including yeasts known to cause food spoilage. researchgate.netucc.iemdpi.com Chemically synthesized this compound has demonstrated anti-yeast activity against food spoilage yeasts like Zygosaccharomyces bailii and Zygosaccharomyces rouxii. researchgate.netmdpi.com While Rs-AFP2, a highly similar peptide, was found to be more potent against certain yeasts like Z. bailii, Z. rouxii, and Debaromyces hansenii, this compound still exhibited inhibitory effects. researchgate.netucc.ie Studies have investigated the anti-yeast activity of this compound and Rs-AFP2 against different yeast species, including Saccharomyces cerevisiae and Kluyveromyces lactis, although these latter species were not affected by either peptide at the tested concentrations. researchgate.netucc.ie this compound has also shown antifungal activity against Candida albicans. mdpi.comnih.gov

Here is a table summarizing some reported anti-yeast activities of this compound:

Yeast SpeciesActivity/MIC InformationCitation
Zygosaccharomyces bailiiAnti-yeast activity researchgate.netmdpi.com
Zygosaccharomyces rouxiiAnti-yeast activity researchgate.netmdpi.com
Candida albicansAntifungal activity mdpi.comnih.gov

Molecular Mechanisms of Fungal Inhibition by this compound

The antifungal activity of this compound is primarily mediated through its interaction with fungal cell membranes, leading to permeabilization and disruption of ion homeostasis. icrisat.orgmdpi.comnih.gov

Interaction with Fungal Cell Membranes

Plant defensins, including this compound, interact with specific molecules on fungal membranes. nih.govresearchgate.net The interaction is considered to be both electrostatic and specific. rcsb.org The positively-charged amino acid residues, particularly within the γ-core motif and loop regions, are important for the electrostatic interaction with the negatively charged fungal cell wall and membrane components. nih.govrcsb.orgfrontiersin.orgresearchgate.net While Rs-AFP2 has been shown to interact with fungal glucosylceramides (GlcCer), a specific sphingolipid in the fungal membrane, the exact binding site for this compound may involve similar or related membrane components. mdpi.comnih.govresearchgate.netkuleuven.besemanticscholar.org

Membrane Permeabilization Dynamics

A key mechanism of action for many antifungal peptides, including plant defensins, is membrane permeabilization, which compromises the integrity of the fungal cell membrane. nih.govicrisat.orgresearchgate.netfrontiersin.orgoup.com This can lead to leakage of intracellular contents and ultimately cell death. researchgate.netoup.com While the precise dynamics of membrane permeabilization by this compound can vary depending on the fungal species and peptide concentration, it is a significant aspect of its antifungal activity. nih.govmdpi.comfrontiersin.org Membrane permeabilization can be detected by the uptake of dyes like propidium (B1200493) iodide, which can only enter cells with compromised membranes. ucc.iefrontiersin.org Studies on related plant defensins suggest that membrane permeabilization can occur through different models, including pore formation or more complex interactions with membrane lipids. nih.govoup.com Although some studies suggest membrane permeabilization might be a secondary effect at concentrations well above those required for growth inhibition for some defensins, it is consistently reported as a mechanism associated with this compound and similar plant defensins. nih.govmdpi.comfrontiersin.org

Disruption of Ion Homeostasis (e.g., Ca2+ Influx, K+ Efflux)

Disruption of ion homeostasis is a crucial consequence of this compound's interaction with the fungal membrane. nih.govicrisat.orgmdpi.comnih.govsemanticscholar.org Treatment of susceptible fungi with plant defensins like Rs-AFP2, a close homolog of this compound, results in a rapid influx of Ca2+ and efflux of K+ ions. icrisat.orgmdpi.comnih.govsemanticscholar.orgnih.govasm.orgfrontiersin.org This disruption of the normal balance of ions within the fungal cell is detrimental and contributes to growth inhibition and cell death. icrisat.orgnih.govnih.gov While Rs-AFP2 has been shown to induce these ion fluxes, it does not appear to block L-type Ca2+ channels, indicating a different mechanism compared to some other antifungal proteins. nih.govresearchgate.netsemanticscholar.org The disruption of Ca2+ influx and K+ efflux can directly result from the binding of defensins to fungal membrane components. mdpi.com This alteration in ion concentrations can interfere with essential cellular processes that rely on maintaining specific ion gradients, such as those required for filamentous growth and budding in fungi. researchgate.net

Intracellular Targets and Biochemical Pathways

The antifungal activity of this compound involves interactions with fungal cells that lead to disruptions in various intracellular processes and biochemical pathways. While the exact mechanisms are still being elucidated, research indicates that this compound can influence cellular functions beyond simple membrane permeabilization, which is suggested to be a secondary effect occurring at higher concentrations. nih.gov

Induction of Reactive Oxygen Species (ROS) Production in Fungal Cells

This compound has been shown to induce the overproduction of reactive oxygen species (ROS) in fungal cells. researchgate.netuq.edu.aufrontiersin.orgfrontiersin.org This accumulation of ROS can interfere with essential cellular processes, including protein synthesis and enzymatic activity, and can lead to oxidative stress, ultimately contributing to fungal cell death. oup.comnih.gov Studies on food spoilage yeast Zygosaccharomyces bailii demonstrated that ROS overproduction is a detected mechanism of action for this compound. researchgate.net

Activation of Fungal Programmed Cell Death (Apoptosis)

Several plant defensins, including those closely related to this compound like HsAFP1 and RsAFP2, have been shown to induce programmed cell death (apoptosis) in fungi. uq.edu.auanu.edu.aukuleuven.beresearchgate.net This suggests that this compound may also trigger apoptotic pathways in susceptible fungal cells, leading to controlled cell dismantling and death. RsAFP2-induced apoptosis in Candida albicans, for instance, has been shown to involve caspases. uq.edu.auresearchgate.net

Modulating Fungal Signaling Cascades (e.g., MAP Kinase Pathways)

Plant defensins can modulate fungal signaling cascades, including Mitogen-Activated Protein (MAP) kinase pathways. google.comuq.edu.aunih.govanu.edu.au MAP kinases are crucial in fungi for regulating responses to environmental stress, morphogenesis, and virulence. nih.govwikipedia.org Interaction of RsAFP1/2 with fungal membrane components like glucosylceramide has been reported to activate MAP kinase and cell wall integrity signaling pathways. uq.edu.auanu.edu.au This modulation of signaling cascades can disrupt normal fungal growth and development.

Specific Fungal Receptor/Binding Site Interactions (e.g., Sphingolipids, Glucosylceramide)

A key aspect of this compound's mechanism of action involves specific interactions with molecules on the fungal membrane. jst.go.jpresearchgate.net Plant defensins, including this compound and Rs-AFP2, have been shown to interact selectively with sphingolipids, particularly glucosylceramide (GlcCer), which are important components of the fungal cell wall and plasma membrane. jst.go.jpuq.edu.auoup.comnih.govresearchgate.net These interactions are often high-affinity and specific, suggesting that sphingolipids or glucosylceramides may act as receptors or binding sites for this compound on the fungal cell surface. jst.go.jpresearchgate.net The binding of RsAFP2 to fungal GlcCer is considered essential for its antifungal activity. researchgate.net

Morphogenic Effects of this compound on Fungal Hyphae (e.g., Hyperbranching)

This compound is known for its morphogenic effects on susceptible filamentous fungi. cigb.edu.cumdpi.com It reduces hyphal elongation and induces significant morphological distortions, most notably hyperbranching. cigb.edu.cumdpi.comlatrobe.edu.au This hyperbranching leads to the formation of abnormally dense and branched hyphal structures, impairing the fungus's ability to grow and spread effectively. cigb.edu.culatrobe.edu.au This characteristic distinguishes morphogenic defensins like this compound from non-morphogenic ones that only inhibit elongation. cigb.edu.cumdpi.com

Influence of Environmental Factors on this compound Activity (e.g., Ionic Strength)

The antifungal activity of plant defensins, including this compound, can be influenced by environmental factors, such as ionic strength. cigb.edu.cugoogle.comresearchgate.netfrontiersin.orgasm.org Generally, increasing the ionic strength of the assay medium reduces the antifungal activity of plant defensins. cigb.edu.cugoogle.comfrontiersin.org This antagonistic effect is primarily attributed to the presence of cations, with divalent cations typically having a more potent reducing effect than monovalent cations. cigb.edu.cu The sensitivity to ionic strength can vary depending on the specific fungus and the conformation of the defensin's target site. cigb.edu.cu Some modifications to defensin (B1577277) structure, such as adding a lysine (B10760008) residue, can decrease the influence of higher ionic strength on antifungal activity. google.comgoogle.com

Ecological and Evolutionary Context of Rs Afp1

Role of Rs-AFP1 in Plant Innate Immunity and Host Defense Systems

This compound is a small, cysteine-rich protein initially identified in radish seeds, where it is present in high concentrations biorxiv.orgservicebio.com. It is localized within the cell wall, primarily in the outer cell layers of different seed organs biorxiv.orgservicebio.com. This strategic location facilitates its role in protecting vulnerable germinating seeds from soil-borne fungi. During seed germination, Rs-AFPs, including this compound, are actively released after the seed coat is disrupted, establishing a localized microenvironment around the seed that inhibits fungal growth biorxiv.orgservicebio.com. The amount of protein released is sufficient to suppress fungal proliferation in the surrounding soil biorxiv.org.

Beyond seed defense, homologs of this compound, specifically Rs-AFP3 and Rs-AFP4, have been found in radish leaves. These proteins are typically present at low levels in healthy leaves but show significant systemic accumulation upon localized fungal infection biorxiv.orgservicebio.comnih.gov. This inducible expression highlights their role in the plant's systemic acquired resistance, a defense mechanism that provides broad-spectrum protection against secondary infections. The induced leaf proteins (Rs-AFP3 and Rs-AFP4) are homologous to the seed Rs-AFPs and demonstrate similar antifungal activity in vitro biorxiv.orgservicebio.com. Furthermore, studies involving transgenic tobacco plants expressing Rs-AFP2, a highly homologous protein to this compound, have shown enhanced resistance to foliar pathogens like Alternaria longipes, underscoring the potential of these defensins in agricultural biotechnology for improving crop disease resistance biorxiv.orgservicebio.comnih.gov.

This compound exhibits potent antifungal activity against a broad spectrum of filamentous fungi guidetopharmacology.orgresearchgate.net. It is classified as a "morphogenic" plant defensin (B1577277) due to its characteristic effect on fungal hyphae, causing reduced elongation and a notable increase in hyphal branching guidetopharmacology.orgresearchgate.net. The mechanism of action of this compound is complex and involves interactions with fungal cell membranes. Research suggests that the positively charged concave side of the VI β-turn in this compound is crucial for its interaction with pathogenic fungi, likely through electrostatic interactions with negatively charged molecules on the fungal cell surface nih.govdocking.orgsci-hub.ru. Positively charged amino acid residues, particularly within the γ-core motif and loop regions, are vital for both the antifungal activity and the specificity of plant defensins, including this compound nih.govdocking.orgsci-hub.ru. The interaction of this compound/2 with fungal membrane glucosylceramide (GlcCer) has been shown to activate downstream signaling pathways, including the MAP kinase pathway and those related to cell wall integrity oup.com. While the exact process is still under investigation, this compound is believed to target microbial cell membranes and may trigger other plant defense mechanisms nih.gov.

Detailed research has compared this compound and Rs-AFP2, two highly homologous proteins from radish seeds that differ by only two amino acid substitutions oup.comnnlm.govuni-freiburg.de. Despite this high sequence similarity (94% identity at the amino acid level), Rs-AFP2 is significantly more potent (2- to 30-fold depending on the fungus) and exhibits increased salt tolerance compared to this compound oup.comoup.com. These findings highlight how subtle differences in amino acid sequence can lead to variations in biological activity and functional properties within a defensin family.

FeatureThis compoundRs-AFP2
SourceRadish seeds (Raphanus sativus) biorxiv.orgservicebio.comRadish seeds (Raphanus sativus) biorxiv.orgservicebio.com
ActivityAntifungal biorxiv.orgservicebio.comnih.govPotent Antifungal biorxiv.orgservicebio.comnih.gov
Morphogenic EffectYes (reduced elongation, branching) guidetopharmacology.orgresearchgate.netYes (reduced elongation, branching) guidetopharmacology.orgresearchgate.net
Amino Acid Identity-94% identical to this compound oup.com
Potency (vs this compound)-2- to 30-fold higher oup.comoup.com
Salt ToleranceLower oup.comHigher oup.com
Key DifferencesGlu at position 5, Asn at position 27 oup.comGln at position 5, Arg at position 27 oup.com

Distribution and Conservation of this compound Homologs Across Plant Species

Plant defensins are widely distributed throughout the plant kingdom, found in virtually all plant species docking.orgrcsb.orgbiomedpharmajournal.orgnih.gov. Analysis of sequenced plant genomes indicates that defensins are encoded by multigene families, which can be overrepresented in some species nih.govnih.gov.

Homologous proteins to this compound have been identified in other species within the Brassicaceae family, including Brassica napus (Bn-AFP1, Bn-AFP2), Brassica rapa (Br-AFP1, Br-AFP2), Sinapis alba (Sa-AFP1, Sa-AFP2), and Arabidopsis thaliana (At-AFP1) oup.com. Defensins with structural and functional similarities to this compound have also been characterized in diverse plant families, such as Asteraceae (Dm-AMP1, Dm-AMP2), Fabaceae (Ct-AMP1, Ct-AMP2, Lc-AFP), and Hippocastanaceae (Ah-AMP1) guidetopharmacology.orgoup.com.

Despite the widespread distribution and conserved function in defense, the amino acid sequences of plant defensins are remarkably variable researchgate.netrcsb.orgbiomedpharmajournal.org. The most conserved features across this diverse family are the number and spacing of cysteine residues, which form disulfide bonds crucial for stabilizing the protein's three-dimensional structure, and a few other key residues researchgate.netrcsb.orgbiomedpharmajournal.org. For instance, while this compound and Rs-AFP2 from radish share high primary structure homology (94%) oup.comnnlm.govuni-freiburg.de, comparisons with defensins from more distantly related species typically show lower sequence identity, often in the range of 55-70% nnlm.gov. This high degree of sequence divergence, coupled with structural conservation, is a hallmark of the plant defensin family.

Evolutionary Trajectory of Plant Defensins (including this compound)

Defensins are a broad group of small, cationic, disulfide-rich proteins involved in host defense across a wide range of eukaryotic organisms, including animals, plants, and fungi molsoft.comthegoodscentscompany.comcncb.ac.cn. The term "defensin" was initially coined for mammalian proteins and later applied to insect and plant proteins based on perceived structural and functional similarities thegoodscentscompany.comcncb.ac.cn. The designation "plant defensin" was formally introduced in 1995 when the structural and functional resemblance of radish seed antifungal proteins (this compound and Rs-AFP2, previously known as γ-thionins) to insect and mammalian defensins was recognized nih.govbiomedpharmajournal.orgthegoodscentscompany.com.

The three-dimensional structure is a key conserved feature among plant defensins. This compound, like other well-characterized plant defensins, adopts a characteristic cysteine-stabilized α/β-motif guidetopharmacology.orgresearchgate.netdocking.orgbiomedpharmajournal.orgnih.govgoogle.comcore.ac.uk. This fold typically consists of a triple-stranded antiparallel β-sheet and a single α-helix, stabilized by multiple disulfide bonds guidetopharmacology.orgresearchgate.netdocking.orgbiomedpharmajournal.orgcore.ac.uk. This conserved structural scaffold is fundamental to their stability and function.

Historically, defensins from different kingdoms were sometimes grouped into a single superfamily, with hypotheses suggesting a common evolutionary origin predating the divergence of animals, plants, and fungi docking.orgthegoodscentscompany.com. However, more recent and detailed analyses, particularly focusing on tertiary structure, secondary structure order, and disulfide bond connectivity, provide strong evidence against a single common ancestor for all defensins rcsb.orgmolsoft.comthegoodscentscompany.comcncb.ac.cnresearchgate.netwikipedia.org.

Current understanding classifies defensins into two evolutionarily independent superfamilies: cis-defensins and trans-defensins rcsb.orgmolsoft.comthegoodscentscompany.comcncb.ac.cnresearchgate.netwikipedia.org. This classification is based on distinct differences in their structural topology and the orientation of conserved disulfide bonds researchgate.netwikipedia.org. Plant defensins, along with insect defensins, belong to the cis-defensin superfamily rcsb.orgmolsoft.comthegoodscentscompany.com. In contrast, mammalian defensins (including α-, β-, and θ-defensins) and some invertebrate big defensins constitute the trans-defensin superfamily rcsb.orgmolsoft.comthegoodscentscompany.comwikipedia.org.

The significant differences observed in tertiary structure, the arrangement of secondary structure elements, and the pattern of disulfide bond connectivity between these two superfamilies point towards independent evolutionary origins molsoft.comthegoodscentscompany.comcncb.ac.cn. While sequence alignments can sometimes suggest relationships, the short and highly divergent nature of defensin sequences means that similarities can arise by chance, making sequence evidence alone statistically insufficient to prove common ancestry across distant groups molsoft.comthegoodscentscompany.comcncb.ac.cn. This divergence and the distinct structural topologies support the hypothesis of separate evolutionary trajectories for the cis- and trans-defensin superfamilies.

Despite their independent evolutionary origins, the cis-defensin and trans-defensin superfamilies exhibit remarkable structural and functional similarities rcsb.orgmolsoft.comthegoodscentscompany.comcncb.ac.cnresearchgate.netwikipedia.org. This phenomenon is considered a striking example of convergent evolution, where similar traits evolve independently in different lineages, often as a result of similar selective pressures rcsb.orgmolsoft.comthegoodscentscompany.comcncb.ac.cnresearchgate.netwikipedia.org.

The conserved cysteine-stabilized α/β-motif, found in both plant and mammalian defensins (albeit with different disulfide connectivities and structural arrangements), is a prime example of this convergence researchgate.netdocking.orgrcsb.orgbiomedpharmajournal.orgnih.govmolsoft.comthegoodscentscompany.comcncb.ac.cngoogle.comcore.ac.ukresearchgate.netwikipedia.org. The selective pressure to evolve small, stable, cationic peptides capable of disrupting microbial membranes or interacting with specific cellular targets likely favored the independent evolution of similar structural scaffolds in different kingdoms molsoft.comthegoodscentscompany.comcncb.ac.cn. The analogous features in structure, function, and evolutionary patterns observed between the two independent defensin superfamilies are strong evidence for convergent evolution as the source of their similarities thegoodscentscompany.com.

Defensin SuperfamilyOrganisms IncludedKey Structural FeatureEvolutionary Origin
Cis-defensinsPlants, Fungi, Invertebrates rcsb.orgmolsoft.comthegoodscentscompany.comCysteine-stabilized αβ fold, specific disulfide topologyIndependent from Trans-defensins rcsb.orgmolsoft.comthegoodscentscompany.comcncb.ac.cnresearchgate.netwikipedia.org
Trans-defensinsVertebrates, some Invertebrates rcsb.orgmolsoft.comthegoodscentscompany.comwikipedia.orgCysteine-stabilized αβ fold, distinct disulfide topologyIndependent from Cis-defensins rcsb.orgmolsoft.comthegoodscentscompany.comcncb.ac.cnresearchgate.netwikipedia.org

The study of this compound and its place within the broader context of plant defensins and defensin superfamilies provides critical insights into the evolution of innate immunity and the remarkable instances of convergent evolution that have shaped defense molecules across diverse forms of life.

Research Methodologies Employed in Rs Afp1 Studies

Recombinant Protein Production and Purification for Rs-AFP1

The production of this compound for research purposes relies heavily on recombinant DNA technology, enabling the generation of sufficient quantities of the protein for detailed analysis. Two primary expression systems, the bacterium Escherichia coli and the methylotrophic yeast Pichia pastoris, have been instrumental in this endeavor.

In E. coli, the gene encoding this compound is typically inserted into an expression vector, such as pET-32b(+). researchgate.net This allows for the production of this compound as a fusion protein, often with a tag like His-tag to facilitate purification. researchgate.net One study demonstrated that removing the N-terminal signal peptide from the this compound sequence was necessary for successful expression in E. coli, resulting in a 27 kD fusion protein. researchgate.net Following expression, the bacterial cells are lysed, and the recombinant protein is purified from the cellular components, often using affinity chromatography that utilizes the fusion tag. researchgate.net

The yeast Pichia pastoris is another valuable system for producing plant defensins like this compound and its close homolog, Rs-AFP2. nih.gov This eukaryotic system offers advantages such as the ability to perform post-translational modifications and secrete the recombinant protein into the culture medium, which can simplify the purification process. nih.gov For Rs-AFP2, heterologous expression in Pichia pastoris has been successfully used to produce a recombinant protein for functional and structural analyses. nih.gov Given the high degree of similarity between this compound and Rs-AFP2, this system represents a viable and effective method for obtaining functional this compound.

Expression SystemVector ExampleForm of Produced ProteinPurification Method ExampleReference
Escherichia colipET-32b(+)Fusion protein (e.g., with His-tag)Affinity Chromatography researchgate.net
Pichia pastorisNot specifiedSecreted recombinant proteinNot specified in detail for this compound, but generally involves chromatography nih.gov
Table 1: Comparison of Recombinant Protein Production Systems for this compound and Homologs.

Gene Manipulation and Transgenic Plant Systems for this compound

Genetic engineering of plants to express this compound or its homologs is a key strategy for both studying the protein's function in planta and for developing crops with enhanced resistance to fungal pathogens.

Overexpression Strategies for Enhanced Disease Resistance

A primary application of gene manipulation in the context of this compound is the creation of transgenic plants that overexpress the protein. This approach aims to bolster the plant's natural defenses against fungal infections. Research on the highly similar Rs-AFP2 has provided proof-of-concept for this strategy. For instance, a chimeric Rs-AFP2 gene, under the control of the constitutive cauliflower mosaic virus 35S promoter, was introduced into tobacco plants. nih.gov These transgenic tobacco plants exhibited enhanced resistance to the foliar pathogen Alternaria longipes, demonstrating that the constitutive expression of a radish defensin (B1577277) can confer significant protection against fungal disease. nih.gov This methodology is directly applicable to this compound and highlights its potential in agricultural biotechnology.

Site-Directed Mutagenesis for Structure-Activity Relationship Studies

To understand the relationship between the structure of this compound and its antifungal activity, researchers employ site-directed mutagenesis. This technique allows for the precise alteration of the protein's amino acid sequence. By creating specific mutations and then testing the antifungal efficacy of the resulting protein variants, scientists can identify key residues and domains that are critical for its function. Although specific studies detailing site-directed mutagenesis of this compound are not prevalent in the provided search results, the comparison between the naturally occurring this compound and Rs-AFP2, which differ by only two amino acids, provides a basis for such investigations. nih.gov Structural analysis via NMR has been used to compare these two defensins, and any differences in their antifungal potency can be linked back to these amino acid variations, guiding future mutagenesis studies. nih.gov

In vitro and In planta Bioassays for Evaluating this compound Efficacy

A combination of laboratory-based and plant-based assays is essential to fully characterize the antifungal properties of this compound.

In vitro bioassays are conducted in a controlled laboratory setting to directly assess the effect of purified this compound on fungal growth. A common method is the fungal growth inhibition assay. In one such assay, recombinant this compound, expressed in E. coli, was added to a liquid medium containing the fungus Verticillium dahliae. researchgate.net The results showed that the this compound fusion protein could clearly inhibit both the growth of the fungus and the germination of its spores. researchgate.net Such assays are crucial for determining the spectrum of fungal species susceptible to this compound and for quantifying its antifungal potency. Radish seeds have been shown to contain both this compound and Rs-AFP2, both of which exhibit potent antifungal activity in vitro. nih.gov

In planta bioassays are performed to evaluate the effectiveness of this compound in a whole-plant context. These assays typically involve challenging transgenic plants that express this compound with a fungal pathogen and then observing the disease progression compared to non-transgenic control plants. As demonstrated with the homolog Rs-AFP2, transgenic tobacco plants expressing the defensin showed enhanced resistance to Alternaria longipes. nih.gov The level of resistance in these transgenic plants provides a direct measure of the protein's efficacy in protecting a plant from disease.

Advanced Spectroscopic and Imaging Techniques

To delve into the structural and mechanistic aspects of this compound's function, researchers utilize a range of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of proteins in solution. A structural comparison of this compound and its homolog rRsAFP2 was conducted using NMR analysis. nih.gov This study revealed that both defensins adopt the typical cysteine-stabilized αβ-motif characteristic of plant defensins. nih.gov Such structural information is vital for understanding how these proteins interact with fungal targets.

Scanning Electron Microscopy (SEM) is employed to visualize the effects of this compound on fungal morphology at high resolution. While a specific SEM study on this compound was not identified, research on the closely related Rs-AFP2 and its effect on Candida albicans biofilms provides a relevant example of this methodology's application. SEM can reveal changes in fungal cell structure, such as cell wall disruption or altered hyphal growth, providing visual evidence of the antifungal protein's mechanism of action.

Confocal Microscopy is another imaging technique that can be used to study the localization of this compound within plant tissues or its interaction with fungal cells. For example, it can be used to determine if this compound is localized to the cell wall or other subcellular compartments, which is crucial for understanding its role in plant defense. nih.gov

Proteomics and Integrative Omics Approaches in Host-Pathogen Interaction Studies relevant to this compound

Understanding the complex interplay between a host plant and a fungal pathogen requires a systems-level approach. Proteomics and other "omics" technologies are increasingly being used to study these interactions.

Proteomics allows for the large-scale study of proteins, including their expression levels, modifications, and interactions. In the context of this compound, proteomic approaches can be used to identify changes in the plant's proteome upon fungal infection and to see how the expression of defensins like this compound is regulated. Studies have shown that upon fungal infection, the levels of Rs-AFP transcripts and proteins accumulate systemically in radish leaves, indicating an inducible defense response. nih.gov Proteomics can help to identify other proteins that are co-regulated with this compound, providing insights into the broader defense signaling network.

Integrative omics approaches combine data from proteomics with other omics datasets, such as genomics, transcriptomics, and metabolomics, to build a more comprehensive model of the host-pathogen interaction. mdpi.com This can help to elucidate the signaling pathways that lead to the induction of this compound expression and to identify the downstream effects of its antifungal activity. By understanding the complete molecular landscape of the interaction, researchers can better devise strategies to enhance plant disease resistance. The study of plant-pathogen interactions at the apoplast, the space between the plant cell wall and plasma membrane, is a key area where proteomics can identify the secreted proteins from both the host (like this compound) and the pathogen that are critical for the outcome of the interaction.

MethodologyApplication in this compound ResearchKey Findings/InsightsReference
NMR SpectroscopyDetermination of the 3D structure of this compound and comparison with Rs-AFP2.This compound adopts the typical cysteine-stabilized αβ-motif of plant defensins. nih.gov
Scanning Electron Microscopy (SEM)Visualization of the morphological effects of the homologous Rs-AFP2 on fungal biofilms.Provides visual evidence of the antifungal mechanism.Referenced in studies on homologous defensins.
ProteomicsAnalysis of protein expression changes in plants during fungal infection.This compound expression is induced systemically upon pathogen attack. nih.gov
Integrative OmicsComprehensive analysis of host-pathogen interactions involving plant defensins.Elucidation of defense signaling pathways and the role of secreted proteins in the apoplast. mdpi.com
Table 2: Advanced Methodologies in this compound Research.

Potential Biotechnological Applications of Rs Afp1

Development of Disease-Resistant Crops

Plant defensins, such as Rs-AFP1 and its homologs, are key components of plant defense mechanisms against fungal pathogens. nih.govnih.govresearchgate.netcigb.edu.cu Their ability to inhibit fungal growth makes them attractive candidates for developing disease-resistant crops through genetic engineering. frontiersin.orgcigb.edu.curesearchgate.net

Genetic Engineering Strategies for Enhanced Phytopathogen Resistance

Genetic engineering approaches have successfully utilized plant defensin (B1577277) genes to enhance crop resistance to phytopathogens. Constitutive expression of heterologous antimicrobial peptide genes in transgenic plants has been shown to confer enhanced resistance to specific microbial plant pathogens. researchgate.net this compound and Rs-AFP2 are potent antifungal proteins that cause morphological distortions, such as hyperbranching, in fungal hyphae. cigb.edu.cujircas.go.jp

Studies have demonstrated that introducing genes encoding AFP1 homologs from Brassica oleracea and B. campestris into rice plants conferred effective resistance to both rice blast and bacterial leaf blight. jircas.go.jp Furthermore, modification of defensin genes, including their signal peptides and mature peptide regions, can contribute to improving broad disease resistance in crops like rice. jircas.go.jp The signal peptide of this compound has also been successfully used to target other designed antimicrobial peptides to specific cellular locations in transgenic plants, enhancing resistance; for instance, fusing the signal peptide of this compound to the de-novo designed antimicrobial peptide SP1-1 targeted SP1-1 to the apoplast in transgenic tomato, conferring resistance to Xanthomonas campestris pv. vesicatoria. nih.gov

Broad-Spectrum Resistance Development

Plant defensins, including this compound, are known to inhibit the growth of a broad range of microbes. jircas.go.jpresearchgate.net In vitro analyses have indicated that many antimicrobial peptides, such as plant defensins, can inhibit the growth of a wide spectrum of plant pathogenic fungi and some bacteria. jircas.go.jp These findings suggest that these peptides could potentially confer a much broader spectrum of disease resistance in transgenic crops than has been observed to date. jircas.go.jp While resistance to some defensins may not always translate to broad-spectrum resistance against other antifungal peptides, this characteristic also offers opportunities for developing diverse resistance strategies utilizing different defensins or engineered variants. frontiersin.org

Applications in Agricultural Biocontrol

The potent antifungal activity of this compound positions it as a promising agent for agricultural biocontrol. Plant defensins can be utilized to create fungi-resistant genetically modified crops or be developed into biofungicides. frontiersin.org The use of plant defensins in crops offers advantages over conventional chemical fungicides, primarily because they are natural products. cigb.edu.cu Research has shown that this compound, when expressed as a fusion protein in Escherichia coli, exhibits antifungal activity against Verticillium dahliae, a significant soil-borne fungus responsible for cotton wilt disease. researchgate.net The morphological effects induced by some antimicrobial proteins are similar to those produced by this compound or Rs-AFP2, further supporting their potential application as biocontrol agents. google.com

Applications in Food Preservation (e.g., anti-yeast activity)

This compound and Rs-AFP2 have been explored for their potential as natural food preservatives. ucc.iemdpi.comresearchgate.netresearchgate.net These defensins demonstrate strong antifungal activity, particularly against yeasts that cause food spoilage, such as Zygosaccharomyces bailii and Zygosaccharomyces rouxii, which are common contaminants in beverages. ucc.iemdpi.comresearchgate.netresearchgate.netfrontiersin.org Studies using chemically synthesized this compound and Rs-AFP2 have confirmed their anti-yeast activity against Zygosaccharomyces bailii in various beverages. researchgate.net The mechanism of action of this compound against yeast involves the overproduction of reactive oxygen species (ROS). ucc.ieresearchgate.net The stability of this compound and Rs-AFP2 under challenging conditions, including high salt concentrations, heat (remaining unaffected after heating at 100°C for 10-15 minutes), and a range of pH values, along with their demonstrated anti-yeast activity in different food matrices like soft drinks, fruit juices, and salad dressing, supports their potential for use in food preservation applications. ucc.ie

Peptide Engineering for Enhanced Potency or Specificity of this compound Analogs

Peptide engineering offers a route to enhance the potency or modify the specificity of this compound and its analogs. Research into the structure-function relationship of plant defensins, including this compound and Rs-AFP2, has revealed that positively-charged amino acids, particularly within the γ-core motif and loop regions, are crucial for antifungal activity. frontiersin.orgnih.gov Substituting neutral amino acid residues with positively-charged ones can increase activity against pathogenic fungi. frontiersin.orgnih.gov For example, replacing the positively charged arginine at position 44 in the L3 loop of this compound with a neutral glutamine reduced its antifungal potency, while substituting the neutral valine at position 39 with arginine increased it. mdpi.com

Studies focusing on the β2-β3 loop of Rs-AFP2 have shown that synthetic peptides derived from this region, including linear and cyclic 19-mer peptides, can exhibit antifungal potency comparable to that of the native Rs-AFP2. researchgate.net Interestingly, replacing cysteine residues with α-aminobutyric acid in these 19-mer loop peptides even led to improved antifungal potency. researchgate.net Furthermore, engineered analogs of Rs-AFP2 with arginines replacing neutral amino acids demonstrated increased effectiveness against F. solani. researchgate.net The natural variation between this compound and Rs-AFP2, which differ by only two amino acid positions, results in Rs-AFP2 being generally more active and exhibiting increased salt tolerance, highlighting the impact of even minor sequence variations on activity. google.com Site-directed mutagenesis has been employed to introduce specific mutations into this compound to create the more active Rs-AFP2 isoform. google.com The creation and testing of synthetic peptides based on the this compound sequence further illustrate the potential of peptide engineering to develop novel antifungal agents. google.com

Q & A

Q. What experimental methodologies are recommended for studying the antifungal activity of Rs-AFP1?

this compound’s antifungal efficacy is typically assessed using in vitro assays such as radial diffusion or microdilution against target fungi (e.g., Verticillium dahliae). Key steps include:

  • Protein Purification : Recombinant expression in E. coli after removing the N-terminal signal peptide, as full-length this compound with the signal sequence fails to express .
  • Bioactivity Testing : Use standardized fungal spore suspensions (e.g., 10⁵ spores/mL) and measure inhibition zones or minimum inhibitory concentrations (MICs).
  • Controls : Include buffer-only and known antifungal agents (e.g., amphotericin B) for comparative analysis .

Q. How can researchers ensure structural integrity in this compound studies?

Structural validation is critical. Methods include:

  • Circular Dichroism (CD) : To confirm α-helical and β-sheet domains, characteristic of defensins like this compound.
  • Sequence Alignment : Compare with homologs (e.g., insect defensin A, HNP-3) to identify conserved cysteine residues critical for disulfide bonds .
  • Mass Spectrometry : Verify molecular weight (≈5 kDa) and post-translational modifications .

Q. What are the primary challenges in recombinant expression of this compound?

this compound’s prokaryotic expression requires:

  • Signal Peptide Removal : The native signal peptide inhibits expression in E. coli; truncation is necessary for successful fusion protein production (e.g., pET-32a(+) vector) .
  • Solubility Optimization : Use low-temperature induction (16–18°C) and solubilization agents (e.g., urea) to prevent inclusion body formation.
  • Tag Cleavage : Employ thrombin or TEV protease to remove affinity tags (e.g., His-tag) post-purification .

Advanced Research Questions

Q. How can conflicting data on this compound’s antifungal specificity be resolved?

Discrepancies often arise from variations in:

  • Fungal Strains : Test multiple isolates to account for genetic diversity.
  • Experimental Conditions : Standardize pH (5.0–7.0), ionic strength, and temperature (25–30°C), as defensin activity is sensitive to microenvironment .
  • Protein Purity : Validate via SDS-PAGE and HPLC to rule out contaminants affecting bioactivity .

Q. What advanced techniques elucidate this compound’s mechanism of action?

Mechanistic studies require multi-disciplinary approaches:

  • Membrane Permeabilization Assays : Use fluorescent dyes (e.g., SYTOX Green) to detect fungal membrane disruption.
  • Transcriptomic Analysis : RNA-seq of treated fungi to identify dysregulated pathways (e.g., cell wall biosynthesis).
  • Crystallography/NMR : Resolve 3D structure to map surface residues critical for fungal receptor binding .

Q. How should researchers address variability in this compound’s efficacy across plant models?

  • In Planta Trials : Use transgenic plants expressing this compound and monitor disease progression (e.g., wilting symptoms in Verticillium-infected crops).
  • Environmental Factors : Control soil pH, microbiota, and humidity to isolate protein-specific effects.
  • Dose-Response Analysis : Establish concentration thresholds for effective protection without phytotoxicity .

Methodological Best Practices

Q. What statistical frameworks are appropriate for this compound bioactivity data?

  • Dose-Response Curves : Fit data to log-logistic models (e.g., EC₅₀ calculations) using software like R’s drc package.
  • Replication : Minimum triplicate experiments with biological and technical replicates to account for variability .
  • Significance Testing : Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions; report exact p-values .

Q. How can structural insights guide this compound engineering for enhanced stability?

  • Site-Directed Mutagenesis : Target non-conserved residues (e.g., loop regions) to improve thermostability.
  • Fusion Proteins : Link this compound to carrier proteins (e.g., chitin-binding domains) for targeted delivery.
  • Stability Assays : Monitor degradation via accelerated storage conditions (e.g., 37°C for 48 hours) .

Data Reproducibility and Reporting

Q. What metadata should accompany this compound studies to ensure reproducibility?

  • Expression Constructs : Document vector details (e.g., promoter, tags) and codon optimization strategies.
  • Growth Conditions : Specify E. coli strain, induction parameters (IPTG concentration, duration), and lysis buffers .
  • Antifungal Assays : Report spore preparation methods, incubation times, and MIC definitions (e.g., 50% inhibition) .

Q. How to reconcile discrepancies between in vitro and in planta this compound activity?

  • Bioavailability Studies : Track this compound localization in plant tissues using immunostaining or GFP fusions.
  • Protease Inhibition : Co-apply protease inhibitors (e.g., PMSF) to assess degradation in plant apoplast.
  • Synergistic Combinations : Test this compound with chitosan or other antifungal agents to enhance efficacy .

Tables

Q. Table 1. Key Structural and Functional Properties of this compound

Property Details Reference
Molecular Weight≈5 kDa (mature protein)
Secondary Structureα-helix (residues 10–20), β-sheet (residues 25–35)
Conserved Motifs8 cysteine residues forming 4 disulfide bonds
Expression SystemE. coli BL21(DE3) with pET-32a(+) (signal peptide removed)
Antifungal TargetsVerticillium dahliae, Fusarium oxysporum

Q. Table 2. Common Pitfalls in this compound Research and Solutions

Pitfall Solution
Low recombinant yieldOptimize induction temperature (16–18°C) and use codon-optimized vectors
Inconsistent bioactivityStandardize fungal spore counts and growth media (e.g., PDA vs. SDB)
Structural heterogeneityInclude reducing agents (e.g., DTT) in purification buffers to prevent aggregation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.